molecular formula C27H32N2O2 B8199986 (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Cat. No.: B8199986
M. Wt: 416.6 g/mol
InChI Key: KPMUHTRNYHTFPA-ZEQRLZLVSA-N
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Description

(4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound featuring a cycloheptane core with two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Cycloheptane Core: The cycloheptane core can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of Oxazole Rings: The oxazole rings are introduced via cyclization reactions involving benzylamine derivatives and suitable carbonyl compounds under acidic or basic conditions.

    Final Coupling: The final step involves coupling the oxazole rings to the cycloheptane core, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or oxazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential as a therapeutic agent. Its structural features might allow it to interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
  • (4S,4’S)-2,2’-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Uniqueness

The uniqueness of (4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) lies in its cycloheptane core, which provides distinct steric and electronic properties compared to its cyclohexane and cyclopentane analogs. These differences can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(4S)-4-benzyl-2-[1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2/c1-2-10-16-27(15-9-1,25-28-23(19-30-25)17-21-11-5-3-6-12-21)26-29-24(20-31-26)18-22-13-7-4-8-14-22/h3-8,11-14,23-24H,1-2,9-10,15-20H2/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMUHTRNYHTFPA-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)(C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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